molecular formula C24H18BrFS B14117060 2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene

2-(5-Bromo-2-methylbenzyl)-5-(4'-fluoro-[1,1'-biphenyl]-4-yl)thiophene

Cat. No.: B14117060
M. Wt: 437.4 g/mol
InChI Key: MEXURIJMWCQKQS-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene is a complex organic compound that features a thiophene ring substituted with a bromomethylbenzyl group and a fluorobiphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the bromomethylbenzyl and fluorobiphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The biphenyl and thiophene rings can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene has several scientific research applications:

    Material Science: It can be used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Organic Electronics: It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. In material science, its electronic properties can influence the performance of devices like OLEDs and OPVs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(5-Bromo-2-methylbenzyl)-5-(4’-fluoro-[1,1’-biphenyl]-4-yl)thiophene stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties can enhance its performance in applications such as organic electronics and medicinal chemistry.

Properties

Molecular Formula

C24H18BrFS

Molecular Weight

437.4 g/mol

IUPAC Name

2-[(5-bromo-2-methylphenyl)methyl]-5-[4-(4-fluorophenyl)phenyl]thiophene

InChI

InChI=1S/C24H18BrFS/c1-16-2-9-21(25)14-20(16)15-23-12-13-24(27-23)19-5-3-17(4-6-19)18-7-10-22(26)11-8-18/h2-14H,15H2,1H3

InChI Key

MEXURIJMWCQKQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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